molecular formula C21H21N5O2S B2505371 (1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109278-01-3

(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2505371
M. Wt: 407.49
InChI Key: HQVUBNWGHLZUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality (1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3s,5S)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Enantiomerically pure bicyclic pyrrolidine derivatives have been synthesized for use as chiral auxiliaries in asymmetric syntheses, indicating the potential of bicyclic compounds in facilitating stereochemical control in chemical reactions (Martens & Lübben, 1991). Moreover, the synthesis of bridged azabicyclic compounds using radical translocation reactions demonstrates the versatility of azabicyclic skeletons in creating complex molecular architectures (Ikeda, Kugo, & Sato, 1996).

Medicinal Chemistry and Neuropharmacology

Azabicyclo octane derivatives have been explored for their potential in treating cognitive deficits in schizophrenia, showcasing the application of these compounds in neuropharmacology. The discovery of alpha7 neuronal nicotinic acetylcholine receptor agonists exemplifies the therapeutic potential of these compounds (Wishka et al., 2006). Furthermore, the stereochemical determination of active metabolites of PI3 kinase inhibitors highlights the significance of azabicyclic compounds in the development of novel therapeutics (Chen et al., 2010).

Molecular and Structural Studies

The crystal and molecular structures of azabicyclic compounds have been extensively studied, providing valuable information on their conformational preferences and interactions with other molecules. For example, the study of the gold(III) tetrachloride salt of L-cocaine provides insights into the structural aspects of azabicyclic compounds (Wood, Brettell, & Lalancette, 2007).

properties

IUPAC Name

3-pyridin-2-yloxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c27-21(25-20-24-18(13-29-20)17-5-1-3-9-22-17)26-14-7-8-15(26)12-16(11-14)28-19-6-2-4-10-23-19/h1-6,9-10,13-16H,7-8,11-12H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVUBNWGHLZUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

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